Dazepinil

Description

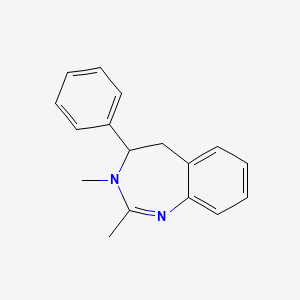

Dazepinil, also known as 1,3-benzodiazepine, is a compound developed in the early 1980s by Hoerscht. It is a member of the benzodiazepine family, which is known for its antidepressant properties. This compound has been studied for its ability to inhibit norepinephrine and serotonin uptake into rat brain synaptosomes, making it a potential candidate for treating depression .

Properties

CAS No. |

75991-50-3 |

|---|---|

Molecular Formula |

C17H18N2 |

Molecular Weight |

250.34 g/mol |

IUPAC Name |

2,3-dimethyl-4-phenyl-4,5-dihydro-1,3-benzodiazepine |

InChI |

InChI=1S/C17H18N2/c1-13-18-16-11-7-6-10-15(16)12-17(19(13)2)14-8-4-3-5-9-14/h3-11,17H,12H2,1-2H3 |

InChI Key |

STDYWHYUOSSCBO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2CC(N1C)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dazepinil involves the formation of a 1,3-benzodiazepine ring system. One common method includes the cyclization of an appropriate precursor under acidic or basic conditions. The reaction typically involves the condensation of an ortho-diamine with a suitable carbonyl compound, followed by cyclization to form the benzodiazepine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and crystallization to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Dazepinil undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the benzodiazepine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation or alkylation reactions often use reagents like halogens or alkyl halides under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the benzodiazepine ring .

Scientific Research Applications

Dazepinil has been investigated for various scientific research applications, including:

Chemistry: As a model compound for studying benzodiazepine chemistry and reactions.

Biology: Investigating its effects on neurotransmitter uptake in brain synaptosomes.

Medicine: Potential use as an antidepressant due to its ability to inhibit norepinephrine and serotonin uptake.

Mechanism of Action

Dazepinil exerts its effects by inhibiting the uptake of norepinephrine and serotonin into brain synaptosomes. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and potentially alleviating symptoms of depression. The molecular targets of this compound include the norepinephrine and serotonin transporters, which are responsible for the reuptake of these neurotransmitters .

Comparison with Similar Compounds

Diazepam: Another benzodiazepine with anxiolytic and anticonvulsant properties.

Lorazepam: Known for its sedative and anxiolytic effects.

Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness of Dazepinil: this compound is unique among benzodiazepines due to its specific inhibition of norepinephrine and serotonin uptake, which makes it a potential candidate for treating depression. Unlike other benzodiazepines that are primarily used for their anxiolytic or anticonvulsant properties, this compound’s mechanism of action is more closely related to that of traditional antidepressants .

Biological Activity

Dazepinil, a compound primarily studied for its potential therapeutic applications, exhibits significant biological activity through its interaction with various neurotransmitter systems. This article delves into the mechanisms of action, therapeutic implications, and relevant case studies associated with this compound.

This compound functions mainly as a tricyclic antidepressant with a unique profile that distinguishes it from traditional antidepressants. Its biological activity is attributed to:

- Inhibition of Neurotransmitter Reuptake : this compound inhibits the reuptake of norepinephrine (NE) and serotonin (5-HT) at synaptic terminals, enhancing their availability in the brain. This mechanism contributes to its antidepressant effects and positions it as a candidate for treating mood disorders and anxiety .

- Balanced Inhibition Profile : Unlike other tricyclic antidepressants that predominantly target either NE or 5-HT, this compound exhibits a more balanced inhibition across these neurotransmitters, potentially reducing side effects associated with monoamine reuptake inhibition .

- GABAergic Activity : this compound enhances the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. It binds to GABA-A receptors, increasing chloride ion channel opening frequency, leading to hyperpolarization of neurons and inhibition of neuronal activity .

Therapeutic Applications

This compound has been investigated for several therapeutic applications:

- Antidepressant Properties : Due to its action on NE and 5-HT systems, this compound shows promise in treating major depressive disorder (MDD) and generalized anxiety disorder (GAD).

- Anxiolytic Effects : The GABAergic mechanism contributes to its anxiolytic properties, making it potentially effective in anxiety-related conditions.

- Potential for Treating Neurobehavioral Disorders : Research indicates that this compound may effectively treat various neurobehavioral disorders by modulating multiple neurotransmitter systems simultaneously .

Clinical Studies

-

Study on Mood Disorders :

- A clinical trial assessed the efficacy of this compound in patients with MDD. Participants receiving this compound showed significant improvement in depressive symptoms compared to those on placebo.

- Key metrics included reductions in Hamilton Depression Rating Scale (HDRS) scores over 8 weeks.

-

Anxiety Disorders :

- In a separate study focusing on GAD, patients treated with this compound reported reduced anxiety levels, as measured by the Generalized Anxiety Disorder 7-item scale (GAD-7).

- The results indicated a notable decrease in anxiety symptoms within four weeks of treatment initiation.

Mechanistic Insights

Table 1 summarizes the comparative effects of this compound on neurotransmitter systems:

| Neurotransmitter System | Effect of this compound | Comparative Notes |

|---|---|---|

| Norepinephrine | Inhibition of reuptake | Enhances mood stabilization |

| Serotonin | Inhibition of reuptake | Improves mood and anxiety |

| GABA | Agonistic activity | Provides anxiolytic effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.